2,3-Dibromo-6,7-dimethoxynaphthalene
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Overview
Description
2,3-Dibromo-6,7-dimethoxynaphthalene is an organic compound with the molecular formula C12H10Br2O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms and two methoxy groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6,7-dimethoxynaphthalene typically involves the bromination of 6,7-dimethoxynaphthalene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled conditions to ensure selective bromination at the 2 and 3 positions of the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature and bromine concentration, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6,7-dimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated naphthalene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and primary amines for amination. These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products
Substitution Reactions: Products include hydroxylated or aminated derivatives of naphthalene.
Oxidation Reactions: Products include naphthoquinones.
Reduction Reactions: Products include hydrogenated naphthalene derivatives.
Scientific Research Applications
2,3-Dibromo-6,7-dimethoxynaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6,7-dimethoxynaphthalene involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. For example, the compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-6,7-dicyanonaphthalene: Similar in structure but with cyano groups instead of methoxy groups.
2,3-Dibromo-6,7-dihydroxynaphthalene: Similar in structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
The methoxy groups make it more electron-rich compared to its cyano or hydroxyl analogs, affecting its behavior in chemical reactions and interactions with biological molecules .
Properties
IUPAC Name |
2,3-dibromo-6,7-dimethoxynaphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O2/c1-15-11-5-7-3-9(13)10(14)4-8(7)6-12(11)16-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAJHZDZSNDNJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C(=CC2=C1)Br)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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